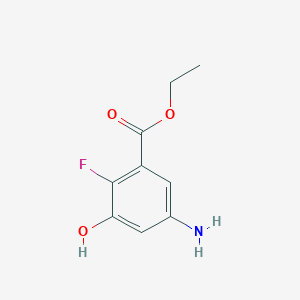

Ethyl 5-amino-2-fluoro-3-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO3 |

|---|---|

Molecular Weight |

199.18 g/mol |

IUPAC Name |

ethyl 5-amino-2-fluoro-3-hydroxybenzoate |

InChI |

InChI=1S/C9H10FNO3/c1-2-14-9(13)6-3-5(11)4-7(12)8(6)10/h3-4,12H,2,11H2,1H3 |

InChI Key |

BTGAPKJOMPCXDS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)N)O)F |

Origin of Product |

United States |

Contextualization Within Fluorinated Aromatic Compounds Research

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can profoundly alter the physicochemical properties of a parent compound. These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.

Ethyl 5-amino-2-fluoro-3-hydroxybenzoate is a prime example of a fluorinated aromatic compound that serves as a precursor for more complex fluorinated molecules. Its significance lies in its potential to introduce a fluorine atom into a specific position on an aromatic ring, which can be critical for the biological activity of the final product. The presence of other functional groups on the same ring allows for a variety of subsequent chemical transformations, making it a versatile tool for chemists.

Key Physicochemical Properties Influenced by Fluorine Substitution:

| Property | Effect of Fluorine Substitution |

| Metabolic Stability | Increased due to the strength of the C-F bond, which is resistant to metabolic oxidation. |

| Binding Affinity | Can be enhanced through favorable interactions with protein binding pockets. |

| Lipophilicity | Generally increases, which can improve membrane permeability. |

| pKa | Can be altered, affecting the ionization state of nearby functional groups. |

Significance As a Building Block in Complex Organic Synthesis

In the intricate field of organic synthesis, the concept of "building blocks"—relatively simple molecules with multiple reactive sites—is fundamental. These building blocks are used to construct more complex molecular architectures through a series of controlled chemical reactions. Ethyl 5-amino-2-fluoro-3-hydroxybenzoate is an exemplary building block due to the distinct reactivity of its substituent groups.

A plausible synthetic route to this compound involves a multi-step process starting from a simpler benzoate (B1203000) ester. evitachem.com This process would likely involve:

Nitration: Introduction of a nitro group onto the benzene (B151609) ring.

Reduction: Conversion of the nitro group to an amino group.

Hydroxylation: Introduction of a hydroxyl group.

Fluorination: The introduction of the fluorine atom can be a challenging step, often requiring specialized reagents and conditions.

Once synthesized, this compound can be used in a variety of chemical transformations. For instance, the amino group can be diazotized and converted into a range of other functional groups, the hydroxyl group can be alkylated or acylated, and the ester can be hydrolyzed or converted to an amide. This versatility makes it a valuable starting material for the synthesis of diverse chemical libraries for drug screening and other applications. The development of practical synthetic routes to compounds like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for antimicrobial drugs, highlights the importance of such multi-substituted benzoic acids. researchgate.netsemanticscholar.org

Overview of Functional Group Reactivity in Poly Substituted Benzoate Esters

Precursor Synthesis and Derivatization Strategies

The construction of the this compound molecule relies on the careful selection and modification of precursor molecules. Strategies involve the derivatization of related benzoic acid compounds, the sequential introduction of functionalities onto a core benzoate (B1203000) structure, and final esterification to yield the target compound.

Synthesis from Related Benzoic Acid Derivatives

A common approach to synthesizing complex aromatic compounds is to start from a more readily available, structurally related benzoic acid derivative. For this compound, a plausible precursor is 5-amino-2-fluoro-3-hydroxybenzoic acid. cymitquimica.com The synthesis can be envisioned as a sequence of reactions where the substituents are introduced onto a simpler benzoic acid core. For instance, a synthetic route could commence with a commercially available di-substituted benzoic acid, which is then further functionalized.

Another potential strategy involves the nitration of a suitable benzoic acid precursor, followed by reduction of the nitro group to an amine. For example, the nitration of 3-chloro-2,4-difluorobenzoic acid has been reported, which, after subsequent esterification and reduction of the nitro group, yields an amino-substituted benzoate. semanticscholar.orgresearchgate.net This highlights a general strategy where a nitro group serves as a precursor to the amino functionality.

Introduction of Fluoro and Amino Functionalities onto Benzoate Scaffolds

The introduction of fluorine and amino groups onto a benzoate scaffold requires regioselective control. The powerful electron-withdrawing nature of fluorine can significantly influence the reactivity and properties of the molecule. u-tokyo.ac.jpnih.gov

One established method for the regioselective introduction of a fluorine atom ortho to an amino group is through the Balz-Schiemann reaction. This process involves the diazotization of an amino group using sodium nitrite (B80452) under acidic conditions to form a diazonium salt. Subsequent thermal or photochemical decomposition of the diazonium tetrafluoroborate (B81430) intermediate introduces the fluorine atom at the desired position. evitachem.com The stability of the diazonium intermediate is a critical parameter, often requiring low temperatures (0–5°C) to prevent decomposition. evitachem.com

The amino group is typically introduced by the reduction of a nitro group. This transformation can be achieved using various reducing agents, with catalytic hydrogenation (e.g., using Pd/C) being a common and efficient method that often proceeds with high yields. semanticscholar.orgresearchgate.net The choice of reducing agent is crucial to avoid the reduction of other functional groups present in the molecule.

Esterification Approaches for Benzoate Formation

The final step in the synthesis of this compound is the esterification of the carboxylic acid functionality. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid, and typically requires reflux conditions to drive the reaction to completion. evitachem.comiajpr.com

Alternative esterification methods can also be employed, particularly if the starting material is sensitive to strong acidic conditions. One such method involves reacting the hydroxybenzoic acid with a halogenated derivative in the presence of a non-quaternizable tertiary amine. google.com This approach can offer milder reaction conditions and may be advantageous in preserving sensitive functional groups on the aromatic ring.

| Reaction Step | Reagents and Conditions | Key Considerations |

| Fluorination | Diazotization (NaNO₂, HCl), followed by thermal decomposition of diazonium tetrafluoroborate | Precise temperature control is crucial for diazonium salt stability. evitachem.com |

| Amination | Reduction of a nitro group (e.g., H₂, Pd/C) | High yields are often achievable under catalytic hydrogenation conditions. semanticscholar.orgresearchgate.net |

| Esterification | Ethanol (B145695), strong acid catalyst (e.g., H₂SO₄), reflux | Reaction equilibrium can be shifted by removing water or using excess alcohol. evitachem.comiajpr.com |

Optimized Reaction Conditions and Green Chemistry Principles

Optimizing reaction conditions is paramount for maximizing yield, minimizing byproducts, and ensuring the economic and environmental viability of the synthesis. The principles of green chemistry are increasingly being integrated into the development of synthetic routes for fine chemicals. rsc.orgworldwidejournals.com

Catalyst Systems for Selective Functionalization

The choice of catalyst is critical for achieving selective functionalization of the benzoate scaffold. In reactions such as catalytic hydrogenation for the reduction of a nitro group, palladium on carbon (Pd/C) is a highly effective and widely used catalyst. semanticscholar.orgresearchgate.net For other transformations, various metal catalysts can be employed. For instance, copper-catalyzed reactions have been reported for the formation of substituted benzothiazoles from 2-aminobenzenethiols, demonstrating the utility of metal catalysis in the synthesis of complex aromatic compounds. mdpi.com

The development of novel heterogeneous catalysts is an active area of research, aiming to provide catalysts that are easily separable from the reaction mixture, reusable, and exhibit high activity and selectivity. mdpi.com For example, a heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel has been used for the synthesis of 2-substituted benzothiazoles. mdpi.com

| Catalyst System | Reaction Type | Advantages |

| Palladium on Carbon (Pd/C) | Catalytic Hydrogenation (Nitro Reduction) | High efficiency and yield. semanticscholar.orgresearchgate.net |

| Copper Catalysts | C-N and C-S Bond Formation | Versatile for various coupling reactions. mdpi.com |

| Heterogeneous Acid Catalysts | Condensation Reactions | Ease of separation and potential for recyclability. mdpi.com |

Solvent Effects and Reaction Medium Engineering

The choice of solvent can significantly impact reaction rates, yields, and selectivity. The use of environmentally benign solvents is a key principle of green chemistry. google.com Water is an ideal green solvent, and its use in organic synthesis is highly desirable. rsc.org Research has demonstrated the feasibility of conducting various organic reactions, such as the synthesis of substituted benzothiazoles, in water. rsc.org

In addition to water, other green solvents such as ethanol are also employed. For instance, the synthesis of benzoin (B196080) derivatives has been carried out in aqueous ethanol. worldwidejournals.com The solvent's polarity and ability to dissolve reactants and intermediates are crucial factors to consider. For example, in the synthesis of 2-amino-3-fluorobenzoic acid, ethyl acetate (B1210297) is used to extract the product from the aqueous phase as it forms, preventing the formation of byproducts. orgsyn.org The engineering of the reaction medium, including the use of biphasic systems or phase-transfer catalysts, can also be a powerful tool for optimizing reaction outcomes.

Yield Enhancement and Process Efficiency

The industrial production of specialty chemicals like this compound necessitates a strong focus on maximizing yield and optimizing process efficiency to ensure economic viability and sustainability. Research in this area typically centers on the optimization of reaction conditions, the use of efficient catalytic systems, and the implementation of process intensification techniques.

A plausible synthetic approach to this compound can be extrapolated from methodologies used for similar polysubstituted aromatic compounds. A common strategy involves a multi-step sequence starting from a simpler, commercially available fluorinated aromatic precursor. This sequence often includes nitration, reduction of the nitro group to an amine, and introduction of the hydroxyl group, followed by esterification.

Key Optimization Parameters:

Nitration: The regioselective introduction of a nitro group is a critical step. The choice of nitrating agent (e.g., nitric acid in sulfuric acid) and the precise control of reaction temperature are crucial to favor the desired isomer and minimize the formation of byproducts.

Reduction: The conversion of the nitro group to an amine is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon) or by using reducing agents like tin(II) chloride. Process efficiency can be enhanced by optimizing catalyst loading, hydrogen pressure, and reaction time to ensure complete conversion and high purity of the resulting aniline (B41778) derivative.

Hydroxylation: The introduction of the hydroxyl group can be challenging and may involve strategies such as a diazotization-hydrolysis sequence from the corresponding amine. Optimization of this step would involve careful control of the diazotization temperature and the subsequent hydrolysis conditions to maximize the yield of the desired phenol (B47542).

Esterification: The final step of converting the carboxylic acid to its ethyl ester is generally a high-yielding reaction, often catalyzed by a strong acid like sulfuric acid in the presence of excess ethanol.

Process intensification, which aims to develop smaller, more efficient, and safer manufacturing processes, is a key driver in modern chemical synthesis. For a compound like this compound, this could involve transitioning from traditional batch reactors to continuous flow systems, which offer superior control over reaction parameters and can lead to significant improvements in yield and safety.

Novel Synthetic Routes and Methodology Development

The development of novel synthetic routes is essential for accessing complex molecules like this compound more efficiently and with greater control over the final structure. Current research focuses on regioselective functionalization, multi-step convergent and divergent strategies, and the application of continuous manufacturing technologies.

Regioselective Functionalization Techniques

Achieving the desired substitution pattern on the aromatic ring is a central challenge in the synthesis of polysubstituted anilines. The directing effects of the existing substituents play a crucial role in determining the position of incoming groups during electrophilic aromatic substitution reactions. For instance, the fluorine atom is an ortho-, para-director, while a hydroxyl group is also an activating ortho-, para-director. An amino group is a strongly activating ortho-, para-director.

The order of introduction of these functional groups is therefore critical. For example, introducing the amino group late in the synthesis, perhaps via reduction of a nitro group, is a common strategy. The directing effects of the fluorine and a protected hydroxyl group would need to be carefully considered during the nitration step to ensure the nitro group is introduced at the desired position.

Multi-step Convergent and Divergent Synthesis

The synthesis of complex molecules can be approached through either a linear, convergent, or divergent strategy.

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. This approach is particularly useful in drug discovery and materials science for exploring structure-activity relationships. Starting from a key intermediate in the synthesis of this compound, a divergent approach could be employed to create a range of analogs with different ester groups or substituents on the amino group.

Flow Chemistry and Continuous Production Research

Flow chemistry, or continuous manufacturing, has emerged as a powerful technology in the pharmaceutical and fine chemical industries. It offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction conditions, and the potential for automation and seamless integration of multiple reaction steps. nih.govresearchgate.net

For the synthesis of this compound, a continuous flow process could be designed to telescope several reaction steps, thereby reducing the need for isolation and purification of intermediates. researchgate.net This can lead to a significant reduction in manufacturing time and cost.

Potential Flow Chemistry Applications in the Synthesis:

Nitration: The exothermic nature of nitration reactions makes them well-suited for flow chemistry, where the high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, improving safety and selectivity.

Hydrogenation: Continuous-flow hydrogenation can be performed using packed-bed reactors containing a solid-supported catalyst, allowing for efficient and safe handling of hydrogen gas.

Hazardous Reactions: Reactions involving hazardous reagents or intermediates can be performed more safely in a continuous flow setup due to the small reaction volumes at any given time.

Research in this area focuses on the development of robust and scalable flow chemistry platforms for the multi-step synthesis of active pharmaceutical ingredients and other high-value chemical entities. The application of flow chemistry to the production of this compound could lead to a more efficient, safer, and sustainable manufacturing process.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution reactions, the position of substitution on the benzene (B151609) ring of this compound would be determined by the combined directing effects of the existing substituents. The powerful ortho, para-directing influence of the amino and hydroxyl groups would likely dominate.

Specific studies on the halogenation of this compound are not available. Generally, the halogenation of aromatic amines and phenols is rapid and can lead to polysubstitution. byjus.comlibretexts.org For a controlled monosubstitution, the high reactivity of the amino group often needs to be moderated, for instance, by acetylation to form an amide. libretexts.orgbyjus.com This would likely be a necessary step to achieve selective halogenation of this compound.

Table 1: Predicted Halogenation Products of Acetylated this compound

| Reagent | Predicted Major Product(s) |

|---|---|

| Br₂ / FeBr₃ | Ethyl 4-bromo-5-acetamido-2-fluoro-3-hydroxybenzoate or Ethyl 6-bromo-5-acetamido-2-fluoro-3-hydroxybenzoate |

Note: The precise regioselectivity would depend on the specific reaction conditions and the steric hindrance posed by the substituents.

Direct nitration of anilines with a mixture of nitric and sulfuric acids can be problematic, often leading to oxidation and the formation of a significant amount of the meta-substituted product due to the protonation of the amino group in the strongly acidic medium. chemistrysteps.com Therefore, protection of the amino group, typically by acetylation, is a common strategy to achieve selective ortho and para nitration. libretexts.orgchemistrysteps.com

Sulfonation of anilines with concentrated sulfuric acid typically yields the para-substituted product, sulfanilic acid. byjus.com For this compound, the position of sulfonation would be influenced by the other substituents on the ring.

Nucleophilic Displacement Reactions at Aromatic and Ester Positions

Aromatic nucleophilic substitution (SNAᵣ) reactions can lead to the displacement of a halide from an aromatic ring. wikipedia.orgmasterorganicchemistry.com The rate of these reactions is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org In this compound, the ethyl carboxylate group is electron-withdrawing. However, the amino and hydroxyl groups are strongly electron-donating, which would disfavor a nucleophilic attack on the ring, making the displacement of the fluorine atom challenging under standard SNAᵣ conditions.

The ethyl ester group can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions. quora.comsserc.org.uk Alkaline hydrolysis, or saponification, is a common method for this transformation. quora.comsserc.org.uk

Transesterification, the conversion of one ester to another, can be achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst.

Table 2: Potential Hydrolysis and Transesterification Products

| Reaction | Reagents | Product |

|---|---|---|

| Alkaline Hydrolysis | 1. NaOH (aq), heat2. H₃O⁺ | 5-amino-2-fluoro-3-hydroxybenzoic acid |

The amino group in this compound can undergo a variety of reactions typical for aromatic amines. These include acylation to form amides, alkylation, and diazotization.

Diazotization of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) would yield a diazonium salt. libretexts.org This intermediate is highly versatile and can be used to introduce a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions. byjus.com

Reactions Involving the Hydroxyl Group

The hydroxyl group in this compound is a key site for various chemical transformations, including alkylation and acylation, and it also plays a role in the redox chemistry of the molecule.

The phenolic hydroxyl group can readily undergo O-alkylation and O-acylation reactions. These transformations are fundamental in modifying the properties of the molecule, for instance, to protect the hydroxyl group or to introduce new functionalities.

Alkylation: In a typical Williamson ether synthesis, the hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide to form an ether. The choice of base and reaction conditions is crucial to ensure selective O-alkylation over potential N-alkylation of the amino group.

| Reagent | Base | Solvent | Product | Typical Yield |

| Alkyl Halide (e.g., CH₃I, C₂H₅Br) | K₂CO₃, NaH | Acetone, DMF | O-Alkyl Ether | Moderate to High |

| Dialkyl Sulfate (e.g., (CH₃)₂SO₄) | K₂CO₃ | Acetone | O-Alkyl Ether | High |

This table presents generalized conditions for the O-alkylation of phenolic compounds.

Acylation: The hydroxyl group can be acylated to form esters using acylating agents such as acyl chlorides or acid anhydrides. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. Pyridine is commonly used as both a solvent and a base.

| Reagent | Base | Solvent | Product | Typical Yield |

| Acyl Chloride (e.g., CH₃COCl) | Pyridine, Et₃N | Pyridine, CH₂Cl₂ | O-Acyl Ester | High |

| Acid Anhydride (B1165640) (e.g., (CH₃CO)₂O) | Pyridine, Et₃N | Pyridine, CH₂Cl₂ | O-Acyl Ester | High |

This table presents generalized conditions for the O-acylation of phenolic compounds.

The electron-rich aromatic ring, substituted with both amino and hydroxyl groups, makes this compound susceptible to oxidation. The redox chemistry of aminophenols is often complex and can lead to a variety of products depending on the oxidizing agent and reaction conditions.

Electrochemical studies on similar aminophenol derivatives have shown that oxidation can lead to the formation of quinone-imine species. researchgate.net These intermediates are often highly reactive and can undergo further reactions, including polymerization or nucleophilic attack. The presence of the fluorine atom is expected to influence the redox potential of the molecule due to its strong electron-withdrawing nature.

| Oxidizing Agent | Product Type |

| Mild Oxidants (e.g., Ag₂O, FeCl₃) | Quinone-imine |

| Strong Oxidants (e.g., KMnO₄, K₂Cr₂O₇) | Ring-opened products or polymers |

| Electrochemical Oxidation | Quinone-imine, Polymeric films |

This table outlines the potential products from the oxidation of aminophenol derivatives.

The oxidation of p-aminophenol, for instance, has been shown to produce N,N′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine. rsc.org While the substitution pattern is different in this compound, analogous oxidative coupling reactions could be anticipated.

Cyclization and Condensation Reactions for Heterocycle Formation

The presence of multiple functional groups allows this compound to serve as a versatile precursor for the synthesis of various heterocyclic compounds.

Intramolecular cyclization reactions can lead to the formation of fused heterocyclic systems. For example, under appropriate conditions, the amino group could potentially displace the fluorine atom via a nucleophilic aromatic substitution, although this is generally a difficult reaction. A more plausible pathway could involve the reaction of the amino or hydroxyl group with a suitably positioned side chain introduced at another part of the molecule. For instance, tandem C(sp³)–H alkylation and intramolecular cyclization of glycine derivatives have been used to form γ-lactams. mdpi.com

This compound can react with bifunctional reagents to form a variety of heterocyclic structures. The amino and hydroxyl groups provide two nucleophilic centers that can participate in condensation reactions.

For example, condensation with α-diketones is a common method for the synthesis of quinoxalines from o-phenylenediamines. While the target molecule is a m-aminophenol derivative, its reactivity can be compared to o-diamines in the context of forming other heterocyclic systems. For instance, condensation of 2-aminophenols with various aldehydes can lead to the formation of 2-substituted benzoxazoles. researchgate.net

| Bifunctional Reagent | Heterocyclic Product |

| α-Diketone (e.g., benzil) | Potential for phenoxazine derivatives |

| β-Ketoester (e.g., ethyl acetoacetate) | Potential for benzoxazinone derivatives |

| Aldehyde | Benzoxazole derivatives (from analogous 2-aminophenols) researchgate.net |

This table illustrates potential heterocyclic products from the condensation of aminophenols with bifunctional reagents.

The reaction of 3-aminophenol with redox additives in an acidic environment has been shown to enhance pseudocapacitance, indicating its participation in redox-mediated processes that could be relevant in the synthesis of electroactive materials. bit.edu.cn

Theoretical and Computational Chemistry Studies on Ethyl 5 Amino 2 Fluoro 3 Hydroxybenzoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic structure of molecules. nih.gov This approach is favored for its balance of accuracy and computational efficiency, making it suitable for analyzing complex organic molecules like substituted benzoates. researchgate.net Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311++G(d,p) are commonly employed to model the properties of these compounds. asianpubs.org

Geometry Optimization and Energetic Stability

The first step in most computational analyses is geometry optimization. This process calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. materialsciencejournal.org For Ethyl 5-amino-2-fluoro-3-hydroxybenzoate, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its ground state. The optimization process minimizes the forces on each atom, leading to a stable equilibrium geometry on the potential energy surface.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Reactivity Prediction)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. materialsciencejournal.org DFT calculations are widely used to compute these orbital energies and predict the molecule's behavior in chemical reactions. nih.gov

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.25 | Represents the ability to donate an electron. |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.63 | Represents the ability to accept an electron. |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.62 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Data is illustrative and based on findings for structurally similar compounds. nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values.

Red Regions: Indicate areas of high electron density and negative electrostatic potential, corresponding to likely sites for electrophilic attack. For this compound, these would be expected around the oxygen atoms of the hydroxyl and ester groups, as well as the nitrogen atom of the amino group.

Blue Regions: Indicate areas of low electron density and positive electrostatic potential, representing favorable sites for nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms (like in the -OH and -NH₂ groups).

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map provides a clear, intuitive picture of the molecule's reactivity, guiding the understanding of how it will interact with other reagents. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed description of the electronic structure in terms of localized bonds and lone pairs. ijcce.ac.ir This method is used to investigate intramolecular charge transfer (ICT), hyperconjugative interactions, and the stabilization energy associated with these effects. researchgate.net

By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO calculations can quantify the delocalization of electron density. For this compound, NBO analysis would likely reveal significant interactions, such as:

π → π* interactions within the benzene (B151609) ring.

n → σ* and n → π* interactions involving the lone pairs (n) on the oxygen and nitrogen atoms and the antibonding orbitals (σ* or π*) of adjacent bonds.

Prediction of Spectroscopic Parameters (NMR, IR, Raman) and Correlation with Experimental Data

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. jocpr.com

IR and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These theoretical frequencies correspond to the peaks observed in experimental FT-IR and FT-Raman spectra. Although calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an appropriate factor to achieve excellent agreement. rsc.org This allows for a detailed assignment of vibrational modes to specific functional groups. jocpr.com

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO). The calculated chemical shifts are typically referenced against a standard compound like Tetramethylsilane (TMS) and show a strong linear correlation with experimental spectra, aiding in the structural elucidation of the compound. jocpr.com

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3485 | 3510 |

| N-H Asymmetric Stretch | 3400 | 3425 |

| C=O Stretch | 1680 | 1705 |

| C-O Stretch | 1240 | 1255 |

Data adapted from studies on 5-amino-2-hydroxybenzoic acid to illustrate the correlation. jocpr.com

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant intramolecular charge transfer, often found in systems with electron-donating and electron-accepting groups, can exhibit non-linear optical (NLO) properties. nasc.ac.in These properties are important for applications in optoelectronics and telecommunications. researchgate.net Computational chemistry can predict key NLO parameters:

Polarizability (α): Describes the ease with which the electron cloud can be distorted by an external electric field.

First-order Hyperpolarizability (β): Quantifies the second-order NLO response. Materials with high β values are sought after for NLO applications. researchgate.net

DFT calculations can reliably estimate these parameters. For this compound, the presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups and the electron-withdrawing fluoro (-F) and ester (-COOEt) groups suggests potential for NLO activity. The calculated hyperpolarizability is often compared to that of a standard NLO material like urea (B33335) to assess its potential. researchgate.net

| Parameter | Calculated Value (a.u.) | Urea (Reference) |

|---|---|---|

| Dipole Moment (μ) | 5.8 D | 1.37 D |

| Mean Polarizability (α) | 2.5 x 10⁻²³ esu | ~0.33 x 10⁻²³ esu |

| First Hyperpolarizability (β) | 1.2 x 10⁻²⁹ esu | ~0.035 x 10⁻²⁹ esu |

Data is illustrative and based on findings for a different organic molecule to demonstrate the concept. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations serve as a powerful tool to investigate the behavior of molecules over time, providing insights into their dynamics, interactions with the environment, and conformational stability. For this compound, MD simulations would be crucial in understanding how its distinct functional groups dictate its behavior in various media.

The conformational flexibility of this compound is primarily governed by the rotation around the C(aryl)-C(ester), C(ester)-O, and O-C(ethyl) single bonds. The presence of ortho-substituents (fluoro and hydroxyl groups) to the ester group likely imposes significant steric hindrance, influencing the preferred orientation of the ester group relative to the benzene ring.

In polar protic solvents like water or ethanol (B145695), the conformational landscape is expected to change significantly. The solvent molecules will compete for hydrogen bonding with the amino and hydroxyl groups, as well as the ester's carbonyl oxygen. This competition can disrupt intramolecular hydrogen bonds, leading to a more flexible structure with a wider range of accessible conformations. MD simulations of fluorinated benzene derivatives in supercritical CO2 have shown that fluorinated compounds tend to be better solvated than their hydrogen analogs, which is attributed to a higher coordination number of solvent molecules around the fluorinated solute. rsc.orgsci-hub.redresearchgate.net This suggests that the fluorine atom in this compound would also play a role in its solvation and dynamics.

A hypothetical representation of the primary rotatable bonds influencing the conformational landscape is provided in the table below.

| Bond | Description | Expected Behavior in MD Simulations |

| C(aryl)-C(ester) | Rotation of the entire ester group | Hindered rotation due to ortho-substituents, with preferred dihedral angles influenced by solvent. |

| C(ester)-O(ethyl) | Rotation of the ethyl group | Relatively free rotation, but can be influenced by interactions with adjacent solvent molecules. |

| C(aryl)-N(amino) | Rotation of the amino group | Relatively free rotation, but can participate in hydrogen bonding with solvent or intramolecularly. |

| C(aryl)-O(hydroxyl) | Rotation of the hydroxyl proton | Can rotate to form or break hydrogen bonds with the ester group or solvent molecules. |

The functional groups of this compound enable a variety of intermolecular interactions. The amino and hydroxyl groups are potent hydrogen bond donors and acceptors, while the carbonyl oxygen of the ester is a hydrogen bond acceptor. The aromatic ring can participate in π-π stacking and cation-π interactions. The fluorine atom can engage in dipole-dipole and weak hydrogen bonding interactions.

In aqueous solution, the solvation shell around the molecule would be highly structured. Water molecules would form hydrogen bonds with the -NH2, -OH, and -C=O groups. The hydrophobic ethyl chain and the aromatic ring would likely be surrounded by a cage-like structure of water molecules. MD simulations of similar molecules, such as para-diacetylphenylenediamine (p-DAPA), have shown that polar solvents can introduce new non-radiative decay pathways, affecting the molecule's photophysical properties. chemrxiv.org

The fluorination effect on solvation has been a subject of interest. Studies on benzene and its fluorinated derivatives have indicated that while individual interactions with CO2 might be stronger for benzene, perfluorobenzene is better solvated due to a higher coordination number. rsc.orgsci-hub.redresearchgate.net This suggests that the 2-fluoro substituent in this compound would influence the local solvent structure and could enhance its solubility in certain non-polar or weakly polar environments.

The principles of host-guest chemistry involve the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. This compound, with its array of functional groups, is a plausible candidate for forming such complexes with various hosts.

For instance, cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for aromatic molecules. The aromatic ring of this compound could be encapsulated within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions. Studies on the interaction of benzoate (B1203000) derivatives with α-cyclodextrin have shown that hydrogen bonding is a primary interaction in the gas phase. nih.govnih.gov The amino and hydroxyl groups on the periphery of the guest molecule could form hydrogen bonds with the hydroxyl groups on the rim of the cyclodextrin, further stabilizing the complex.

The binding affinity would be influenced by the size of the cyclodextrin cavity and the substitution pattern on the benzoate derivative. Research on polychlorinated dibenzo-p-dioxins with β- and γ-cyclodextrins has indicated that the more flexible γ-cyclodextrin can better accommodate larger guest molecules. mdpi.com The specific interactions can be quantified through computational methods, which can predict binding energies and preferred orientations of the guest within the host cavity.

| Host Type | Potential Binding Interactions with this compound |

| Cyclodextrins | Inclusion of the aromatic ring in the hydrophobic cavity; Hydrogen bonding between -OH, -NH2 groups and the cyclodextrin rim. |

| Calixarenes | π-π stacking between the host's aromatic units and the guest's benzene ring; Hydrogen bonding with the host's phenolic hydroxyls. |

| Crown Ethers | Potential for interaction with the amino group if it is protonated, via cation-dipole interactions. |

Conformational Analysis and Energy Profiling

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule (conformers) and the energy barriers between them. For this compound, the key dihedral angles are those around the C(aryl)-C(ester) and C(ester)-O(ethyl) bonds.

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface as a function of these dihedral angles. The results of such calculations would likely show several local energy minima corresponding to different stable conformers.

Based on studies of substituted phenylbenzoates, the ester group is often not coplanar with the aromatic ring due to steric hindrance. scispace.com For this compound, the ortho-fluoro and hydroxyl groups would create a significant rotational barrier around the C(aryl)-C(ester) bond. The most stable conformer would likely be one that minimizes steric repulsion while allowing for favorable intramolecular interactions, such as the aforementioned hydrogen bond between the 3-hydroxyl group and the ester's carbonyl oxygen. The presence of intramolecular hydrogen bonds has been shown to enhance molecular planarity in other systems. nih.gov

The following table presents hypothetical energy values for key conformations, based on general principles of steric and electronic effects observed in similar molecules.

| Conformation | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) (Hypothetical) | Key Interactions |

| Planar (syn) | ~0° | High | Severe steric clash between carbonyl oxygen and ortho-substituents. |

| Planar (anti) | ~180° | High | Steric clash between ethyl group and ortho-substituents. |

| Perpendicular | ~90° | Intermediate | Reduced steric hindrance, but loss of π-conjugation between the ring and the ester group. |

| Twisted (favored) | ~45-60° | Low | A balance between minimizing steric repulsion and maintaining some degree of conjugation. Potential for intramolecular hydrogen bonding. |

Quantitative Structure-Activity Relationships (QSAR) in Non-Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to a specific activity, such as toxicity or environmental fate. In a non-biological context, this could refer to properties like biodegradability or aquatic toxicity.

Although no specific QSAR models for this compound are available, we can infer potential relationships based on its structural components, namely a substituted aniline (B41778) and a substituted phenol (B47542). QSAR studies on the toxicity of phenols and anilines to aquatic organisms have identified key molecular descriptors that correlate with their activity. scientific.netimist.manih.govresearchgate.net These descriptors often include:

Hydrophobicity (log P): This parameter is frequently the most important for predicting toxicity, as it governs the partitioning of the compound into biological membranes. nih.gov

Electronic Parameters: The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are often used. scientific.netresearchgate.net These relate to the molecule's ability to participate in charge transfer and redox reactions. For phenols and anilines, these electronic descriptors are significant contributors to their toxicity. scientific.net

Steric Parameters: Molecular weight, volume, or specific steric indices can influence how a molecule interacts with its environment.

A hypothetical QSAR model for the aquatic toxicity of a series of compounds including this compound might take the following general form:

Toxicity = c0 + c1 * logP + c2 * ELUMO + c3 * (other descriptors)

The coefficients (c0, c1, c2, c3) would be determined by regression analysis on a dataset of compounds with known toxicities. The presence of the amino and hydroxyl groups suggests that the toxicity of this compound would be influenced by both its hydrophobicity and its electronic properties.

| QSAR Descriptor | Relevance to this compound | Predicted Influence on Toxicity |

| log P (Hydrophobicity) | The ethyl ester group increases hydrophobicity, while -OH and -NH2 groups decrease it. The fluorine atom generally increases it. | A moderate log P value is expected, contributing significantly to its baseline toxicity. |

| ELUMO (Energy of LUMO) | The electron-withdrawing fluoro and ester groups, and the electron-donating amino and hydroxyl groups, will collectively determine the energy of the frontier orbitals. | A lower ELUMO generally correlates with higher toxicity for phenols and anilines, suggesting a potential for electrophilic interactions. researchgate.net |

| EHOMO (Energy of HOMO) | The amino and hydroxyl groups are strong electron-donating groups and will raise the energy of the HOMO. | A higher EHOMO can indicate greater susceptibility to oxidation, which can be a mechanism of toxicity. |

Emerging Research Applications of Ethyl 5 Amino 2 Fluoro 3 Hydroxybenzoate

Precursor for Advanced Materials Science

The multifunctionality of Ethyl 5-amino-2-fluoro-3-hydroxybenzoate makes it a versatile building block for the synthesis of novel materials with tailored properties. The interplay between its electron-donating (amino, hydroxyl) and electron-withdrawing (fluoro, ethyl ester) groups, along with its capacity for hydrogen bonding and potential for further chemical modification, opens avenues for its use in liquid crystals, polymers, and supramolecular assemblies.

Development of Liquid Crystals and Optoelectronic Materials

The design of liquid crystalline materials often relies on molecules with specific structural features, such as a rigid core and flexible terminal groups, that promote the formation of mesophases. While direct studies on this compound in this context are not widely reported, its aniline-derived structure is a common motif in liquid crystal design. For instance, derivatives of 4-octyloxy-N-(benzylidene)aniline bearing trifluoromethyl or trifluoromethoxy end groups are known to exhibit stable smectic phases. tandfonline.com The presence of fluorine in such molecules can significantly influence their mesomorphic behavior and electro-optical properties.

The fluorine atom in this compound can be expected to introduce advantageous properties for optoelectronic materials. Fluorination is a known strategy to lower both the HOMO and LUMO energy levels of organic materials, which can facilitate electron injection and enhance stability against oxidative degradation. rsc.org This makes fluorinated compounds attractive for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The combination of amino and hydroxyl groups could also serve as reactive handles for further derivatization to create more complex liquid crystalline or optoelectronic structures.

Table 1: Potential Influence of Functional Groups on Liquid Crystalline and Optoelectronic Properties

| Functional Group | Potential Contribution |

| Aniline (B41778) Core | Provides a rigid structural component common in liquid crystals. tandfonline.com |

| Fluorine Atom | Can enhance thermal stability, influence mesophase behavior, and lower HOMO/LUMO energy levels for optoelectronic applications. rsc.org |

| Hydroxyl Group | Offers a site for hydrogen bonding, which can influence molecular packing and self-assembly. It also provides a point for further chemical modification. |

| Amino Group | Can participate in hydrogen bonding and serves as a versatile site for derivatization to tune molecular shape and polarity. |

| Ethyl Ester | Acts as a terminal group that can influence the melting point and the type of liquid crystalline phase formed. |

Integration into Polymers and Organic Frameworks (e.g., MOFs, COFs)

The diverse functional groups of this compound make it a promising monomer or linker for the synthesis of advanced polymers and porous organic frameworks. The amino and hydroxyl groups can serve as reactive sites for polymerization reactions, such as the formation of polyamides, polyesters, or polyimides. The incorporation of this fluorinated and hydroxylated aminobenzoate unit into a polymer backbone could impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. For example, polymers derived from aminobenzoic acids have been investigated as precursors for conductive polymers like polyaniline. researchgate.netresearchgate.net

In the realm of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), this compound could function as a versatile organic linker. The carboxylate group (after hydrolysis of the ester) can coordinate with metal ions to form MOFs, while the amino and hydroxyl groups can be utilized for the formation of the porous networks in COFs. The presence of multiple functional groups on the linker can lead to frameworks with enhanced functionality. For instance, aminated linkers in MOFs are known to improve their photocatalytic activity. nih.gov The functional groups within the pores of the resulting MOFs or COFs could be available for post-synthetic modification, allowing for the tuning of properties such as gas sorption, catalysis, and sensing. rsc.orgekb.egresearchgate.net

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-defined, higher-order structures. The functional groups of this compound are well-suited to participate in these interactions. The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors, while the aromatic ring can engage in π-π stacking. The fluorine atom can also participate in weaker interactions, such as halogen bonding, which can influence the self-assembly process. nih.govresearchgate.net

These properties suggest that this compound or its derivatives could act as gelators for the formation of supramolecular gels. nih.govrsc.orgrsc.orgthieme-connect.demdpi.com The self-assembly of such molecules could lead to the formation of fibrillar networks that entrap solvent molecules, resulting in a gel. The properties of these gels could be tuned by modifying the molecular structure, for example, through derivatization of the amino or hydroxyl groups. Furthermore, the introduction of fluorine can have a significant impact on the self-assembly behavior of molecules, sometimes leading to unexpected and novel supramolecular architectures. nih.govresearchgate.netrsc.orgresearchgate.net

Ligand and Catalyst Development

The structural features of this compound also make it an interesting scaffold for the development of novel ligands and organocatalysts for asymmetric synthesis and other catalytic transformations.

Chiral Ligands for Asymmetric Synthesis

Chiral ligands are crucial components of metal-based catalysts for enantioselective reactions. Aminophenol derivatives are a well-established class of precursors for the synthesis of chiral ligands. google.comnih.govresearchgate.net The amino and hydroxyl groups can be readily modified to introduce chiral moieties and to coordinate with metal centers. For example, chiral imidazoline-aminophenol ligands have been successfully used in copper-catalyzed Henry reactions. nih.gov Similarly, planar-chiral ligands derived from aminophenols have been applied in nickel-catalyzed asymmetric reductions. dicp.ac.cn

This compound could serve as a starting material for a new class of chiral ligands. The fluorine atom could introduce unique steric and electronic effects that could influence the stereoselectivity of the catalyzed reaction. Fluorinated ligands have been shown to have a massive effect in metal-catalyzed asymmetric transformations. rsc.org The development of a library of chiral ligands derived from this scaffold could provide new tools for asymmetric catalysis.

Table 2: Potential Chiral Ligand Architectures from this compound

| Ligand Type | Potential Synthesis Route | Target Reactions |

| Schiff Base Ligands | Condensation of the amino group with a chiral aldehyde. | Asymmetric alkylation, epoxidation, and cyclopropanation reactions. |

| Phosphine-Aminophenol Ligands | Introduction of a phosphine (B1218219) group via reaction at the amino or hydroxyl position. | Asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. |

| Oxazoline-Aminophenol Ligands | Construction of an oxazoline (B21484) ring using the hydroxyl group and a chiral amino alcohol. | Asymmetric conjugate addition and Diels-Alder reactions. |

Organocatalysis and Metal-Free Catalysis

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis. Small organic molecules can act as catalysts for a wide range of chemical transformations. Aminophenol derivatives have been shown to be effective organocatalysts. For instance, hindered aminophenols can catalyze the asymmetric addition of organoboron reagents to imines. beilstein-journals.org The catalytic activity often relies on the ability of the aminophenol to activate substrates through hydrogen bonding.

This compound possesses the key functional groups to act as an organocatalyst. The acidic phenol (B47542) and the basic amine can act in a bifunctional manner to activate both the electrophile and the nucleophile in a reaction. The fluorine atom could modulate the acidity of the phenol and the basicity of the amine, thereby tuning the catalytic activity. Furthermore, aniline and its derivatives have been employed in metal-free catalytic reactions, such as Friedel-Crafts reactions and reductions of nitroaromatics. researchgate.netuniupo.itrsc.orgresearchgate.net This suggests that this compound could find applications in the development of new metal-free catalytic systems. The development of chiral versions of this scaffold could also lead to new enantioselective organocatalytic transformations. thieme-connect.denih.govresearchgate.netacs.orgacs.orgnih.gov

Intermediate in the Synthesis of Agrochemicals (non-toxicological focus)

The strategic placement of amino, fluoro, and hydroxyl groups on the benzene (B151609) ring of this compound makes it a valuable precursor in the synthesis of modern agrochemicals, such as herbicides and fungicides. sigmaaldrich.commdpi.com The introduction of fluorine atoms into agrochemical structures is a well-established strategy to enhance their efficacy and metabolic stability. sigmaaldrich.com

The aminobenzoic acid scaffold is a core component in various bioactive molecules, and its derivatives are instrumental in developing new herbicidal and fungicidal agents. mdpi.comnih.gov Research in this area focuses on creating molecules that can effectively control pests and diseases while minimizing environmental impact. The specific functionalities of this compound allow for its incorporation into larger, more complex molecules with tailored agrochemical properties.

For instance, the amino group can be readily transformed into a variety of other functional groups or used as a point of attachment for heterocyclic moieties, which are common in modern pesticide design. nih.gov Similarly, the hydroxyl group can be derivatized to form ethers or esters, further modifying the molecule's biological activity and physical properties. The fluorine atom contributes to increased lipophilicity, which can improve the compound's ability to penetrate biological membranes of target organisms. sigmaaldrich.com

The development of novel pesticides often involves the synthesis and screening of libraries of compounds derived from a common intermediate. The structural features of this compound make it an ideal candidate for such combinatorial approaches in the search for new and effective agrochemicals. The table below illustrates the key structural features of this intermediate and their relevance in the synthesis of agrochemicals.

| Structural Feature | Role in Agrochemical Synthesis |

| Amino Group | Provides a reactive site for derivatization and introduction of diverse functionalities. Can be a key element in the pharmacophore responsible for biological activity. |

| Fluoro Group | Enhances metabolic stability and lipophilicity, potentially increasing the potency and persistence of the final agrochemical product. |

| Hydroxyl Group | Offers another point for chemical modification, allowing for the fine-tuning of the molecule's properties, such as solubility and target interaction. |

| Ethyl Ester | Can be hydrolyzed to the corresponding carboxylic acid, providing another handle for synthetic modifications or acting as a pro-moiety to be cleaved within the target organism. |

Fluorescent Probes and Chemical Sensors (non-biological detection)

The inherent fluorescence of certain aromatic compounds, which can be modulated by the presence of specific substituents, is a key principle in the design of chemical sensors. instras.com this compound possesses a fluorophore core that can be functionalized to create sensitive and selective fluorescent probes for the detection of various non-biological analytes. mdpi.comnih.gov

The development of fluorescent sensors is a rapidly growing field, with applications ranging from environmental monitoring to materials science. instras.com The design of these sensors often involves the strategic incorporation of functional groups that can interact with the target analyte, leading to a change in the fluorescence properties of the molecule. The amino and hydroxyl groups on the this compound ring are excellent candidates for such modifications, as they can act as binding sites for metal ions and other chemical species. mdpi.com

Fluorination of fluorescent dyes is a known strategy to enhance their photostability and quantum yield, making them more robust and sensitive as detection agents. nih.govacs.org The presence of the fluorine atom in this compound can therefore contribute to the development of superior fluorescent probes.

Research in this area involves synthesizing derivatives of this compound where the core molecule is attached to a recognition unit that selectively binds to a specific analyte. This binding event then triggers a change in the fluorescence emission (e.g., enhancement, quenching, or a shift in wavelength), which can be measured to quantify the analyte. The versatility of the aminobenzoate structure allows for the creation of a wide range of probes for different targets.

The following table summarizes the key aspects of using this compound derivatives in the development of fluorescent probes and chemical sensors.

| Application Area | Detection Principle | Role of this compound |

| Metal Ion Detection | The amino and hydroxyl groups can act as chelating sites for metal ions. Binding of a metal ion alters the electronic properties of the fluorophore, leading to a change in fluorescence. | Serves as the signaling component of the sensor, with its fluorescence being modulated by the binding of the target metal ion to the attached recognition moiety. |

| Anion Sensing | The aromatic ring can be functionalized with groups that have an affinity for specific anions. Interaction with the anion can affect the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a fluorescence response. | Provides a robust and photostable fluorophore platform that can be synthetically modified to incorporate anion-selective binding sites. |

| Environmental Monitoring | Probes can be designed to detect pollutants or other environmentally relevant species. The selectivity is determined by the specific chemical modifications made to the core structure. | Acts as a versatile building block for creating a diverse library of sensors for various environmental analytes. |

Advanced Analytical Methodologies for Ethyl 5 Amino 2 Fluoro 3 Hydroxybenzoate

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For a multifunctional compound like Ethyl 5-amino-2-fluoro-3-hydroxybenzoate, chromatographic techniques are indispensable for ensuring its purity and for analyzing complex mixtures in which it may be present.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds. The development of a robust HPLC method for this compound would involve the systematic optimization of several parameters to achieve adequate separation from potential impurities and related substances.

A reversed-phase HPLC method is often the first choice for compounds of this nature. The separation of isomers of aminosalicylic acids has been successfully achieved using mixed-mode chromatography, which leverages subtle differences in hydrophobicity and ionic interactions. helixchrom.com For this compound, a C18 or a phenyl-hexyl column could provide the necessary hydrophobic interactions, while the amino and hydroxyl groups offer opportunities for polar and ionic interactions that can be modulated by the mobile phase composition.

Method development would focus on optimizing the mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase would be a critical parameter, influencing the ionization state of the amino and hydroxyl groups and thus affecting retention and peak shape. A systematic approach, such as a Design of Experiments (DoE), could be employed to efficiently explore the effects of mobile phase composition, pH, column temperature, and flow rate on the separation.

Table 1: Illustrative HPLC Method Parameters for this compound Purity Assessment

| Parameter | Suggested Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical starting point for method development based on common practices for similar aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the presence of polar functional groups (amino and hydroxyl), this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative. researchgate.net

Common derivatization strategies for compounds with active hydrogens include silylation and acylation. restek.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the amino and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. Acylation, using reagents such as pentafluoropropionic anhydride (B1165640) (PFPA), introduces a perfluoroacyl group. These derivatization reactions increase the volatility and reduce the polarity of the analyte, leading to improved chromatographic peak shape and sensitivity. nih.gov

The choice of derivatizing reagent and reaction conditions (temperature, time, and solvent) would need to be optimized to ensure complete and reproducible derivatization. The resulting derivatives can then be analyzed by GC-MS, where the gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information for identification.

Table 2: Potential Derivatization and GC-MS Parameters for this compound

| Parameter | Suggested Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes in Acetonitrile |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

This table provides an example of a potential GC-MS method following derivatization, based on established procedures for similar analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of this compound in complex matrices, such as reaction mixtures or environmental samples, without the need for derivatization. vu.edu.au

An LC-MS/MS method, utilizing a triple quadrupole mass spectrometer, would offer high selectivity and sensitivity through Multiple Reaction Monitoring (MRM). rrml.ro In this mode, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and allows for accurate quantification at low concentrations.

Method development for LC-MS would involve optimizing both the chromatographic separation, as described in the HPLC section, and the mass spectrometric parameters. For this compound, electrospray ionization (ESI) in positive ion mode would likely be effective due to the presence of the basic amino group. The cone voltage and collision energy would be optimized to maximize the signal for the desired precursor and product ions.

Table 3: Exemplary LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Suggested Condition |

|---|---|

| LC System | UPLC with a C18 column (e.g., Acquity BEH C18, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | [M+H]⁺ |

| Product Ion (Q3) | To be determined by infusion and fragmentation studies |

| Collision Energy | To be optimized |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

This table outlines typical parameters for an LC-MS/MS method, which would require empirical optimization for the specific analyte.

Advanced Spectroscopic Quantification Methods (e.g., SERS, UV-Vis for reaction monitoring)

Spectroscopic techniques offer rapid and often non-destructive methods for quantification and reaction monitoring. For this compound, techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and UV-Visible (UV-Vis) spectroscopy can provide valuable analytical data.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide fingerprint-like spectra of molecules adsorbed on or near nanostructured metal surfaces. SERS has been successfully used for the quantitative determination of 4-aminophenol (B1666318) in complex matrices. nih.gov This suggests its potential for the trace-level detection and quantification of this compound. A SERS method would involve the use of colloidal silver or gold nanoparticles as the substrate. The interaction of the amino and hydroxyl groups with the metal surface could lead to significant enhancement of the Raman signal, allowing for sensitive detection.

UV-Visible spectroscopy is a well-established technique for monitoring the progress of chemical reactions by measuring the change in absorbance of reactants, intermediates, or products over time. acs.org The aromatic nature of this compound makes it a good candidate for UV-Vis analysis. For instance, reactions involving the diazotization of the amino group can be monitored by observing the formation of the diazonium salt, which has a distinct UV-Vis absorption spectrum. nih.gov By tracking the absorbance at a specific wavelength, the kinetics of the reaction can be determined.

Table 4: Spectroscopic Methods for the Analysis of this compound

| Technique | Application | Key Parameters |

|---|---|---|

| SERS | Trace quantification | Substrate (e.g., Ag nanoparticles), Laser wavelength, Aggregating agent |

| UV-Vis | Reaction monitoring | Wavelength of maximum absorbance (λmax), Molar absorptivity (ε) |

This table summarizes the potential applications and key parameters for advanced spectroscopic methods.

Kinetic Studies of Reactions Involving the Compound

Understanding the kinetics of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yields, and ensuring process safety. Kinetic studies can provide insights into reaction mechanisms, rate constants, and the influence of various parameters such as temperature, concentration, and catalysts.

The hydrolysis of the ester group in this compound is a reaction of interest. The kinetics of alkaline hydrolysis of substituted benzoates have been extensively studied. researchgate.netias.ac.in These studies often employ techniques like UV-Vis spectrophotometry or HPLC to monitor the concentration of the ester or the product over time. By performing the reaction under pseudo-first-order conditions (e.g., with a large excess of base), the rate constant for the hydrolysis can be determined. The influence of the fluoro, amino, and hydroxyl substituents on the reaction rate can be rationalized using Hammett plots and other linear free-energy relationships. semanticscholar.org

Another important reaction is the diazotization of the amino group, which is a key step in the synthesis of many azo dyes and other derivatives. The kinetics of diazotization can be followed by monitoring the disappearance of the aromatic amine or the appearance of the diazonium salt using UV-Vis spectroscopy. acs.org

Table 5: Approaches for Kinetic Studies of this compound Reactions

| Reaction | Analytical Technique | Parameters to Determine |

|---|---|---|

| Ester Hydrolysis | HPLC, UV-Vis | Rate constant (k), Activation energy (Ea), Order of reaction |

| Diazotization | UV-Vis | Rate of formation of diazonium salt, Effect of acid concentration |

This table outlines potential kinetic studies and the analytical techniques that could be employed.

Development of Chemo- and Biosensors (non-biological sensing, e.g., environmental, industrial)

Chemosensors are devices that use a chemical recognition element to detect a specific analyte, producing a measurable signal. The development of chemosensors for this compound could enable rapid, on-site monitoring in environmental or industrial settings.

Electrochemical sensors are a promising avenue, given the electroactive nature of the aminophenol moiety within the molecule. Numerous electrochemical sensors have been developed for the detection of 4-aminophenol, a structurally related compound. nih.govrsc.org These sensors often utilize modified electrodes (e.g., with carbon nanotubes, graphene, or metal nanoparticles) to enhance the electrochemical signal and lower the detection limit. A sensor for this compound could be based on its oxidation at a modified electrode surface, with the resulting current being proportional to its concentration.

Fluorescent chemosensors represent another approach. These sensors rely on a change in fluorescence intensity or wavelength upon binding to the target analyte. Fluorescent sensors have been developed for the detection of aromatic amines. rsc.org A potential chemosensor for this compound could involve a fluorophore that interacts with the analyte through hydrogen bonding or other specific interactions, leading to a "turn-on" or "turn-off" fluorescent response.

Table 6: Potential Chemosensor Designs for this compound

| Sensor Type | Recognition Principle | Signal Transduction | Potential Detection Limit |

|---|---|---|---|

| Electrochemical | Oxidation of the aminophenol group | Amperometric or Voltammetric | nM to µM range nih.govrsc.org |

| Fluorescent | Host-guest interaction with a fluorophore | Change in fluorescence intensity | nM to µM range rsc.org |

This table summarizes plausible chemosensor designs and their expected performance based on literature for similar compounds.

Q & A

Q. Purity Optimization :

- Use HPLC with reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to monitor intermediates.

- Recrystallization from ethanol/water (1:3 v/v) yields >98% purity .

What spectroscopic and crystallographic methods are critical for characterizing this compound?

Basic Research Question

- NMR : and NMR identify substituent positions (e.g., chemical shift at ~-120 ppm for aromatic fluorine) .

- IR : Stretching frequencies for -NH (3350–3450 cm), -OH (broad ~3200 cm), and ester C=O (1720 cm) .

- X-ray Crystallography : SHELXL refinement resolves hydrogen bonding networks (e.g., O-H···N interactions between hydroxyl and amine groups) .

How can regioselectivity challenges in fluorination and amination steps be addressed experimentally?

Advanced Research Question

- Fluorination : Use directing groups (e.g., boronate esters) to favor meta-fluorination. Kinetic studies show 2-fluoro selectivity improves with bulky bases (e.g., DIPEA) in Halex reactions .

- Amination : Pd-catalyzed C-H amination with tert-butyloxycarbonyl (Boc)-protected amines minimizes side products. Yields increase from 45% to 78% under microwave irradiation (100°C, 30 min) .

Advanced Research Question

- Fukui Function Analysis : Identifies electrophilic sites (e.g., C-2 fluorine as = 0.12) prone to substitution .

- MD Simulations : Solvent effects (e.g., DMSO vs. THF) on reaction barriers using PM6 semi-empirical methods. Simulations show THF stabilizes transition states by 2.3 kcal/mol .

Advanced Research Question

- Enzyme Inhibition Studies : Fluoro and hydroxy groups form hydrogen bonds with kinase active sites (e.g., EGFR-TK IC = 12 µM). Competitive inhibition confirmed via Lineweaver-Burk plots .

- Docking Simulations : AutoDock Vina predicts binding affinity (∆G = -8.2 kcal/mol) with the amine group interacting with Asp831 .

Q. Methodology :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k = 1.2 × 10 Ms, k = 0.03 s) .

What strategies mitigate byproduct formation during esterification?

Advanced Research Question

- Acid Scavengers : Use polymer-bound sulfonic acid (e.g., Amberlyst® 15) to reduce hydrolysis. Yields improve from 70% to 92% .

- Microwave-Assisted Synthesis : Shorten reaction time (10 min vs. 6 h conventional) to minimize thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.